N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a tosyl group attached to an acetamide moiety, which is further connected to a 2-methyl-1,3-dioxoisoindolin-4-yl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide typically involves the reaction of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide
- (2-Methyl-1,3-dioxoisoindolin-4-yl)carbamic Acid Benzyl Ester
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other isoindolinone derivatives and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-11-6-8-12(9-7-11)26(24,25)10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKUPBPDGZGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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